molecular formula C9H7F3O2 B1407182 4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde CAS No. 1551564-03-4

4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde

Cat. No.: B1407182
CAS No.: 1551564-03-4
M. Wt: 204.15 g/mol
InChI Key: QDHOLVNISYUOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde is a chemical compound with the molecular formula C9H7F3O2 It is characterized by the presence of both difluoroethoxy and fluorobenzaldehyde functional groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as boron trifluoride etherate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: 4-(2,2-Difluoroethoxy)-3-fluorobenzoic acid.

    Reduction: 4-(2,2-Difluoroethoxy)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The difluoroethoxy and fluorobenzaldehyde groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
  • 4-(2,2-Difluoroethoxy)-3-chlorobenzaldehyde
  • 4-(2,2-Difluoroethoxy)-3-bromobenzaldehyde

Comparison: 4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde is unique due to the specific positioning of the difluoroethoxy and fluorobenzaldehyde groups, which influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behaviors and interactions, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHOLVNISYUOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.